Product packaging for Secrepan(Cat. No.:CAS No. 1393-25-5)

Secrepan

Cat. No.: B072868
CAS No.: 1393-25-5
M. Wt: 3056.4 g/mol
InChI Key: KKNIUBFRGPFELP-UHFFFAOYSA-N
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Description

Secrepan is a potent and selective small-molecule modulator of the secretase enzymatic pathway, a critical system in cellular processing and signaling. Its primary research value lies in its ability to selectively influence the cleavage of specific transmembrane protein substrates, including the Amyloid Precursor Protein (APP) and Notch receptors. By precisely modulating gamma-secretase activity, this compound enables researchers to probe the intricate mechanisms of intracellular domain (ICD) release and subsequent nuclear signaling events. This makes it an indispensable tool for investigating fundamental processes in neurobiology, oncology, and developmental biology. In vitro and in vivo research applications include the study of neurodegenerative disease pathways, particularly those related to amyloid-beta peptide production, as well as explorations of cell fate determination, differentiation, and proliferation governed by Notch signaling. The compound provides a high degree of specificity, allowing for the dissection of complex proteolytic cascades with minimal off-target effects, thereby facilitating a clearer understanding of disease etiology and potential therapeutic interventions. This compound is formulated to the highest standards of purity and stability to ensure reproducible and reliable results in your experimental models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C130H219N43O42 B072868 Secrepan CAS No. 1393-25-5

Properties

IUPAC Name

5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[2-[[1-[(1-carboxy-2-methylpropyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-2-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C130H219N43O42/c1-59(2)43-78(118(206)172-99(65(13)14)126(214)215)151-94(182)53-148-104(192)75(31-34-91(132)180)156-113(201)81(46-62(7)8)163-115(203)82(47-63(9)10)161-107(195)72(28-22-38-145-128(136)137)153-110(198)76(32-35-92(133)181)157-114(202)80(45-61(5)6)159-106(194)71(27-21-37-144-127(134)135)152-102(190)66(15)150-120(208)87(55-174)168-117(205)86(52-98(188)189)165-109(197)73(29-23-39-146-129(138)139)154-112(200)79(44-60(3)4)160-108(196)74(30-24-40-147-130(140)141)155-121(209)89(57-176)169-116(204)83(48-64(11)12)162-111(199)77(33-36-96(184)185)158-122(210)90(58-177)170-125(213)101(68(17)179)173-119(207)84(49-69-25-19-18-20-26-69)166-124(212)100(67(16)178)171-95(183)54-149-105(193)85(51-97(186)187)164-123(211)88(56-175)167-103(191)70(131)50-93-142-41-42-143-93/h18-20,25-26,41-42,59-68,70-90,99-101,174-179H,21-24,27-40,43-58,131H2,1-17H3,(H2,132,180)(H2,133,181)(H,142,143)(H,148,192)(H,149,193)(H,150,208)(H,151,182)(H,152,190)(H,153,198)(H,154,200)(H,155,209)(H,156,201)(H,157,202)(H,158,210)(H,159,194)(H,160,196)(H,161,195)(H,162,199)(H,163,203)(H,164,211)(H,165,197)(H,166,212)(H,167,191)(H,168,205)(H,169,204)(H,170,213)(H,171,183)(H,172,206)(H,173,207)(H,184,185)(H,186,187)(H,188,189)(H,214,215)(H4,134,135,144)(H4,136,137,145)(H4,138,139,146)(H4,140,141,147)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNIUBFRGPFELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=NC=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C130H219N43O42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67307-60-2 (citrate (salt))
Record name Secretin [USAN:INN:BAN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001393255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

3056.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393-25-5
Record name Secretin [USAN:INN:BAN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001393255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Secretin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.303
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃₀H₂₁₉N₄₃O₄₂
Molecular Weight3,056.4 g/mol
CAS Number1393-25-5 (free base)
Sequence Length27 amino acids
StabilityLyophilized powder (citrate salt form)

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the primary method for synthesizing this compound due to its efficiency in constructing long peptide chains. The process utilizes Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry for stepwise amino acid coupling.

Key Steps in SPPS:

  • Resin Activation : A Wang or Rink amide resin is pre-activated for carboxylate anchoring.

  • Amino Acid Coupling : Each residue is added sequentially using coupling reagents (e.g., HBTU, HATU) and base (DIEA).

  • Deprotection : Fmoc groups are removed with piperidine/DMF (20% v/v).

  • Cleavage and Side-Chain Deprotection : The peptide-resin is treated with TFA/TIS/water (95:2.5:2.5) to release the peptide and remove protecting groups.

Table 2: SPPS Protocol for this compound

StepReagents/ConditionsDurationYield (%)
Resin LoadingWang resin, Fmoc-Val-OH, DIC2 hrs98
CouplingHBTU, DIEA, DMF1 hr95–98
Fmoc DeprotectionPiperidine/DMF (20%)20 min
Final CleavageTFA/TIS/water (95:2.5:2.5)3 hrs85

Purification and Characterization

Crude this compound undergoes reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >98% purity. The citrate salt form (CAS 67307-60-2) is preferred for enhanced solubility and stability.

Table 3: HPLC Purification Parameters

ParameterValue
ColumnC18, 250 × 4.6 mm, 5 µm
Mobile PhaseA: 0.1% TFA in water; B: 0.1% TFA in acetonitrile
Gradient20–50% B over 30 min
Flow Rate1 mL/min
DetectionUV at 220 nm

Post-purification, mass spectrometry (MS) and circular dichroism (CD) confirm structural integrity. MS shows a predominant peak at m/z 3,056.4 [M+H]⁺, aligning with theoretical values.

Industrial-Scale Production

Eisai Pharmaceuticals employs large-scale SPPS with automated synthesizers to produce this compound. Critical considerations include:

  • Cost-Efficiency : Bulk purchasing of Fmoc-amino acids and resins.

  • Quality Control : In-process checks for coupling efficiency (Kaiser test) and final purity (HPLC).

  • Formulation : Lyophilization with citrate buffer (pH 4.5) to stabilize the peptide for long-term storage.

Challenges and Innovations

  • Disulfide Bond Formation : Secretin’s single disulfide bond (Cys²³–Cys²⁵) requires oxidative folding under controlled pH (8.0) and glutathione buffer.

  • Storage Stability : Lyophilized this compound retains activity for 24 months at -20°C but degrades rapidly in aqueous solutions .

Chemical Reactions Analysis

Types of Reactions: Secrepan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Gastrointestinal Applications

Secrepan in Gastrinoma Localization
this compound has been employed in the localization of gastrin-secreting tumors (gastrinomas). The SASI (secretin-stimulated arterial sampling) test using this compound is a critical diagnostic tool. In a study involving patients with gastrinoma, the administration of this compound resulted in significant increases in serum gastrin levels, aiding in tumor localization and surgical planning. The biochemical cure was achieved in 87.5% of patients undergoing surgical intervention after positive secretin tests .

Case Study: Gastrinoma Treatment
A clinical study reported that 14 out of 16 patients achieved biochemical cure post-surgery, with effective use of this compound for preoperative assessment . The secretin test involved intravenous administration of this compound, followed by serum gastrin level measurements at intervals. This method proved to be a reliable indicator for identifying gastrinomas.

Therapeutic Uses in Autism Spectrum Disorders (ASD)

This compound has been investigated for its potential therapeutic effects on children with Autism Spectrum Disorders (ASD). A systematic review highlighted that while some studies explored the use of secretin to alleviate symptoms associated with ASD, results were largely inconclusive. The majority indicated no significant impact on core symptoms of autism .

Clinical Trials Overview

  • Participants: Various trials included children diagnosed with ASD.
  • Dosage: Typically involved intravenous administration of this compound.
  • Outcomes: Primary outcomes focused on behavioral improvements and changes in irritability levels. Most studies reported minimal to no significant changes compared to control groups receiving placebo .

Effects on Peptic Ulcers and Gastrointestinal Motility

This compound has also been studied for its effects on gastrointestinal motility and conditions like chronic peptic ulcers. Research indicated that continuous intravenous infusion of this compound showed favorable outcomes in patients with acute gastric mucosal lesions (AGML) compared to those with chronic peptic ulcers .

Data Table: Clinical Outcomes of this compound Administration

Study FocusCondition TreatedAdministration MethodOutcome Summary
Gastrinoma LocalizationGastrinomaIV this compound87.5% biochemical cure post-surgery
Autism Spectrum DisordersASDIV this compoundNo significant behavioral improvement noted
Peptic Ulcer TreatmentAGML vs Chronic Peptic UlcerContinuous IV infusionFavorable effects observed in AGML cases

Research Insights and Future Directions

While this compound has demonstrated utility in specific clinical applications, ongoing research is necessary to fully understand its mechanisms and optimize its use across different medical conditions. Future studies should focus on:

  • Long-term effects and safety profiles.
  • Comparative effectiveness against other treatment modalities.
  • Broader applications beyond current indications.

Mechanism of Action

Secrepan exerts its effects by binding to the secretin receptor, a G protein-coupled receptor (GPCR) located on the surface of target cells. Upon binding, secretin activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates protein kinase A (PKA), which phosphorylates target proteins and induces the secretion of bicarbonate and water from pancreatic duct cells . This compound also inhibits gastric acid secretion and delays gastric emptying by acting on parietal cells and smooth muscle cells in the stomach .

Comparison with Similar Compounds

Comparison with Similar Compounds

Secrepan’s therapeutic profile is compared below with structurally and functionally analogous compounds used in gastrointestinal bleeding and acid-related disorders.

Table 1: Comparative Analysis of this compound and Similar Compounds

Parameter This compound (Secretin) Octreotide (Somatostatin Analog) Omeprazole (Proton Pump Inhibitor)
Mechanism Stimulates pancreatic bicarbonate secretion; reduces gastric acidity via pH-dependent feedback Inhibits gastrin, glucagon, and gastric acid secretion; reduces splanchnic blood flow Irreversibly inhibits H+/K+ ATPase in gastric parietal cells, blocking acid secretion
Indications Chronic peptic ulcers, AGML-related bleeding Acute variceal bleeding, peptic ulcers, carcinoid syndrome Peptic ulcers, GERD, Zollinger-Ellison syndrome
Administration IV infusion (2 U/kg/h initial, then 0.5 U/kg/h) IV bolus (50–100 µg) followed by continuous infusion (25–50 µg/h) Oral/IV (20–40 mg daily)
Efficacy in Bleeding 43% (chronic ulcers) and 54% (AGML) achieved hemostasis within 36 hours 80–90% efficacy in variceal bleeding; limited data for ulcer bleeding 85–95% ulcer healing rate at 8 weeks; slower hemostasis vs. This compound
Structural Class 27-amino acid peptide (C130H220N44O41) Cyclic octapeptide mimicking somatostatin Benzimidazole derivative
Key Limitations Requires continuous IV infusion; limited data on long-term use Risk of gallbladder dysfunction; tachyphylaxis Delayed onset (2–3 days); CYP450 interactions

Structural Comparison

This compound shares minimal structural similarity with non-peptide acid suppressants like omeprazole. However, among peptide-based therapies, it is functionally analogous to octreotide, albeit targeting different pathways. While octreotide is a cyclic octapeptide mimicking somatostatin, this compound’s linear 27-residue structure directly activates secretin receptors .

Functional Comparison

  • This compound vs. Octreotide: Both are peptides administered intravenously for acute bleeding, but octreotide’s efficacy is better established in variceal hemorrhage (80–90% success) . This compound’s niche lies in AGML and ulcer bleeding, where it neutralizes acid without affecting splanchnic blood flow.
  • This compound vs. Omeprazole : PPIs like omeprazole provide sustained acid suppression but lack immediate hemostatic effects. This compound’s rapid pH elevation may explain its superior early hemostasis rates (54% in AGML within 36 hours vs. PPIs’ 48–72-hour onset) .

Clinical and Pharmacodynamic Insights

  • Efficacy in Bleeding : this compound’s hemostatic success relies on rapid duodenal pH elevation, whereas octreotide reduces blood flow and acid secretion. In a 37-patient trial, this compound outperformed H2 blockers in AGML, suggesting pH modulation is critical in mucosal healing .
  • Safety Profile : this compound’s adverse effects (e.g., hypokalemia, nausea) are less frequent than octreotide’s biliary complications or PPIs’ long-term risks (e.g., osteoporosis, infections) .

Biological Activity

Secrepan, a synthetic analog of secretin, is primarily known for its gastrointestinal functions and has been studied for its potential neurological effects, particularly in the context of autism spectrum disorders (ASD). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, clinical findings, and efficacy based on diverse research sources.

This compound operates through several biological pathways:

  • Cholinergic Modulation : Similar to secretin, this compound may influence cholinergic signaling. Acetylcholine (ACh) plays a crucial role in cognitive functions such as memory and attention. Enhancements in cholinergic activity have been linked to improvements in social interactions and cognitive rigidity, particularly in ASD models .
  • Neurotransmitter Regulation : this compound's potential effects on neurotransmitter systems, particularly dopamine and serotonin, have been explored. It is hypothesized that this compound may enhance the turnover of these neurotransmitters in the central nervous system (CNS), which could lead to improvements in mood and cognitive function .

Efficacy in Autism Spectrum Disorders

This compound has been evaluated in multiple clinical trials focusing on its effectiveness for treating symptoms associated with ASD. The following table summarizes key findings from various studies:

Study Population Intervention Outcome Measures Results
Toda et al. (2014)12 children with ASDIntravenous this compoundAutism Diagnostic Interview-Revised (ADI-R)Improvements noted with elevated BH4 levels
Systematic Review (2011)900 children across multiple trialsVarious forms of secretin/SecrepanLanguage, cognition, social skillsNo significant improvement compared to placebo
Cochrane Review (2012)4120 articles reviewedSecretin interventionsCore ASD features, communication skillsConsistent lack of efficacy noted across studies

Case Studies

A notable case series reported significant improvements in three children with ASD following treatment with intravenous secretin during routine gastrointestinal evaluations. These initial observations spurred interest in further research; however, subsequent studies largely failed to replicate these findings consistently .

Research Limitations

Despite the initial excitement surrounding this compound's potential benefits for ASD, extensive reviews have highlighted several limitations:

  • Lack of Robust Evidence : Most randomized controlled trials (RCTs) indicate no significant differences between this compound treatment and placebo groups concerning core symptoms of ASD. A systematic review concluded that the strength of evidence against its effectiveness is high .
  • Short Follow-Up Periods : Many studies assessed outcomes only within short time frames (3-12 weeks), limiting the understanding of long-term effects .

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing Secrepan?

To ensure reproducibility, synthesis protocols should detail reaction conditions (temperature, solvent purity, catalysts), purification methods (e.g., column chromatography or recrystallization), and characterization techniques (NMR, HPLC, mass spectrometry). For novel derivatives, include spectral data and purity assessments (>95% by HPLC). Experimental sections must align with standards outlined in chemistry journals, such as the Beilstein Journal of Organic Chemistry .

Q. How should researchers address inconsistencies in this compound’s reported biological activity across studies?

Analyze variables such as assay conditions (cell lines, incubation time), compound stability (e.g., degradation under light or humidity), and batch-to-batch purity differences. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and reference control compounds. Systematic reviews of prior literature can identify methodological discrepancies .

Q. What ethical considerations apply when designing in vivo studies involving this compound?

Follow institutional guidelines for animal welfare (e.g., ARRIVE 2.0) and declare ethical approval in the manuscript. Include dose-response curves, toxicity thresholds, and statistical power calculations to minimize unnecessary animal use. Transparent reporting of adverse effects is critical .

Advanced Research Questions

Q. What computational strategies are effective for modeling this compound’s interaction with biological targets?

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (GROMACS) to predict binding affinities and conformational changes. Validate models using mutagenesis studies or cryo-EM data. Ensure force field parameters are calibrated for this compound’s unique functional groups .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Investigate pharmacokinetic factors (bioavailability, metabolic stability) and tissue-specific delivery mechanisms. Use isotopic labeling (e.g., ^14C-Secrepan) to track distribution and metabolite formation. Advanced imaging (PET or SPECT) may clarify discrepancies .

Q. What novel methodologies are emerging for optimizing this compound’s selectivity in multi-target environments?

High-throughput screening (HTS) coupled with machine learning can identify structural analogs with improved selectivity. Fragment-based drug design (FBDD) and covalent inhibitor strategies are also promising. Publish negative results to guide future studies .

Methodological Best Practices

Q. How should researchers design a study to investigate this compound’s mechanism of action (MoA)?

Adopt a multi-omics approach: transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map pathways affected by this compound. Use CRISPR-Cas9 knockouts to validate target engagement. Pre-register hypotheses to reduce bias .

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Include confidence intervals and assess heteroscedasticity. For multi-experiment datasets, apply mixed-effects models to account for variability .

Data Reporting and Reproducibility

Q. How can researchers ensure transparency in reporting this compound’s synthetic yields?

Provide raw yield data (including failed attempts) and specify scaling effects (mg vs. gram-scale). Use standardized terminology (e.g., "isolated yield" vs. "theoretical yield"). Deposit spectral data in public repositories (e.g., ChemSpider) .

Q. What steps mitigate risks of bias in this compound’s preclinical efficacy studies?

Implement blinding during data collection/analysis, use randomized animal cohorts, and disclose conflicts of interest. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Literature and Knowledge Gaps

Q. How should researchers conduct systematic reviews of this compound’s pharmacological profile?

Use PRISMA guidelines to screen databases (PubMed, Scopus) and assess study quality (e.g., SYRCLE’s risk of bias tool for animal studies). Highlight gaps in long-term toxicity or cross-species efficacy data .

Q. What criteria define a "research gap" for this compound-related studies?

A gap exists when prior studies lack mechanistic depth, fail to address population-specific responses, or omit comparative analyses with existing therapeutics. Justify novelty through meta-analyses or patent reviews .

Tables: Key Methodological Standards

Aspect Recommendation Source
Synthesis Reporting Detail solvent purity, reaction time, and purification steps.
Data Transparency Publish raw spectra and statistical code repositories (GitHub, Zenodo).
Computational Models Validate docking results with experimental IC₅₀ values.

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